molecular formula C₁₁₂H₁₇₇N₂₉O₂₈S B549821 Magainin 1 CAS No. 108433-99-4

Magainin 1

Número de catálogo: B549821
Número CAS: 108433-99-4
Peso molecular: 2409.8 g/mol
Clave InChI: OFIZOVDANLLTQD-ZVNXOKPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Comparación Con Compuestos Similares

Magainin 1 is similar to other cationic antimicrobial peptides such as melittin, LL-37, and nisin . it is unique in its ability to form toroidal pores in lipid bilayers, a feature not commonly observed in other peptides . This property makes this compound particularly effective at disrupting microbial membranes. Similar compounds include:

This compound’s unique pore-forming ability and its potential as an alternative to traditional antibiotics highlight its significance in scientific research and potential therapeutic applications.

Propiedades

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZOVDANLLTQD-ZVNXOKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H177N29O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108433-99-4
Record name Magainin 1 peptide, Xenopus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does magainin I exert its antimicrobial activity?

A1: Magainin I primarily targets the bacterial cell membrane. It interacts with the lipid bilayer, causing membrane permeabilization and disruption. This leads to leakage of cellular contents and ultimately cell death. [, , , , , ] Studies have shown that magainin I can form anion-selective channels in planar lipid bilayers under specific conditions, suggesting a potential mechanism for membrane disruption. [] Additionally, some research suggests that magainin I may act as a bilayer destabilizer rather than forming defined channels. []

Q2: Are there any other cellular targets of magainin I besides the cell membrane?

A2: While the primary target is the cell membrane, research suggests that magainin I might also interact with intracellular components after entering the cell. For instance, in Escherichia coli, magainin I resistance was associated with changes in the expression of proteins involved in various metabolic pathways, stress response, and cell wall synthesis. []

Q3: How does magainin I's interaction with the cell membrane differ between bacterial and mammalian cells?

A3: Magainin I exhibits selective toxicity towards bacterial cells over mammalian cells. [, , ] This selectivity is attributed to differences in membrane composition. Bacterial membranes have a higher proportion of negatively charged phospholipids compared to mammalian cells. [] This difference in charge distribution allows magainin I, which is cationic, to preferentially interact with and disrupt bacterial membranes. []

Q4: Does magainin I induce any specific downstream effects in bacteria after membrane disruption?

A4: While membrane disruption is the primary mechanism, research suggests that magainin I can also trigger downstream effects. [] In Escherichia coli, magainin I exposure led to the upregulation of genes related to multidrug efflux pumps, cell communication, and acid tolerance. [] This suggests that magainin I can induce a complex response in bacteria, affecting various cellular processes beyond membrane integrity.

Q5: What is the molecular formula and weight of magainin I?

A5: Magainin I is a peptide composed of 23 amino acids. Its molecular formula is C112H191N39O26 and its molecular weight is approximately 2475.8 g/mol. [, ]

Q6: What is known about the secondary structure of magainin I?

A6: Magainin I adopts an amphipathic α-helical structure when it interacts with lipid membranes. [, , ] This conformation is crucial for its antimicrobial activity, allowing it to insert into the hydrophobic core of the bacterial membrane. [] NMR studies have provided detailed structural information about magainin I in various environments. []

Q7: How does the secondary structure of magainin I change in different environments?

A7: In aqueous solutions, magainin I exists in a less structured form. [] Upon interaction with negatively charged lipid membranes or membrane-mimicking environments like sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it transitions into a more defined amphipathic α-helical structure. [, , ] This structural transition is driven by hydrophobic interactions between the peptide and the lipid bilayer, facilitating its membrane insertion and disruption. [, ]

Q8: How stable is magainin I under various conditions?

A8: Magainin I's stability can be affected by factors like pH, temperature, and the presence of proteases. [, ] Generally, it exhibits good stability in acidic environments but is more susceptible to degradation in alkaline conditions. []

Q9: Are there any strategies to improve the stability of magainin I?

A9: Yes, various strategies can enhance magainin I's stability, including:

  • Amino acid substitutions: Replacing specific amino acids in the peptide sequence can improve its resistance to protease degradation. [] For example, replacing histidine residues with lysine residues in clavanins, another class of antimicrobial peptides, increased their activity at neutral pH. []
  • Formulation approaches: Encapsulating magainin I within nanoparticles or incorporating it into specific delivery systems can shield it from degradation and improve its stability. [, ] For example, researchers have successfully immobilized magainin I onto mixed thiols self-assembled monolayers, demonstrating its potential for biosensor applications. []

Q10: What are some potential applications of magainin I in material science?

A10: Magainin I’s antibacterial properties make it suitable for various material science applications, including:

  • Antimicrobial coatings: Immobilizing magainin I onto surfaces like titanium oxide can create antimicrobial coatings that prevent bacterial adhesion and biofilm formation. [, ]
  • Wound dressings: Incorporating magainin I into wound dressings can help control bacterial infection and promote wound healing. []
  • Biosensors: The ability of magainin I to bind specifically to certain bacterial species makes it promising for developing biosensors for pathogen detection. [, ]

Q11: How do modifications to the magainin I structure affect its antimicrobial activity?

A11: Modifications to the amino acid sequence of magainin I can significantly impact its activity, potency, and selectivity. [, ] For example, omitting amino acids in the N-terminal region generally results in complete loss of activity, highlighting the importance of this region for its function. []

Q12: Are there specific amino acid residues in magainin I that are crucial for its activity?

A12: Yes, the N-terminal region (residues 1-14) of magainin I is essential for its antimicrobial activity. [] Omitting amino acids in this region leads to a complete loss of activity, suggesting their crucial role in membrane interaction and disruption. []

Q13: How does the C-terminal region of magainin I influence its properties?

A13: While the N-terminal region is critical for activity, modifications in the C-terminal region can impact both antimicrobial activity and hemolytic activity. [] Omitting specific residues in this region can lead to increased antimicrobial activity while also influencing the peptide’s interaction with red blood cells. []

Q14: Can bacteria develop resistance to magainin I?

A14: Yes, bacteria can develop resistance to magainin I, and understanding the mechanisms behind this resistance is crucial for developing effective antimicrobial strategies. [, , ]

Q15: What are some known mechanisms of bacterial resistance to magainin I?

A15: Research has identified several potential mechanisms of resistance, including:

  • Changes in cell membrane composition: Alterations in the lipid composition of the bacterial membrane can reduce the binding affinity of magainin I, hindering its ability to insert into the membrane. []
  • Upregulation of efflux pumps: Bacteria can increase the expression of efflux pumps that actively remove magainin I from the cell, reducing its effective concentration. []
  • Biofilm formation: Bacteria within biofilms are generally more resistant to antimicrobial agents, including magainin I, due to the protective barrier provided by the biofilm matrix. [, ]

Q16: Does resistance to magainin I confer cross-resistance to other antimicrobial agents?

A16: There is evidence of potential cross-resistance between magainin I and other cationic antimicrobial agents, such as colistin. Studies have shown that chlorhexidine-resistant bacteria, which have been exposed to sublethal doses of chlorhexidine (another cationic antimicrobial), exhibit decreased susceptibility to colistin. []

Q17: Do magainin I-resistant bacteria show cross-resistance to antimicrobial peptides from other classes?

A17: While cross-resistance to some cationic antimicrobials is possible, studies suggest that magainin I-resistant bacteria might remain susceptible to other classes of antimicrobial peptides, such as LL-37 and ceragenins. [] This difference in susceptibility highlights the potential diversity in resistance mechanisms and emphasizes the importance of exploring various antimicrobial peptide classes for combating resistance. []

Q18: What is the spectrum of antimicrobial activity of magainin I?

A18: Magainin I displays broad-spectrum activity against a range of bacteria, including both Gram-negative and Gram-positive species. [, , ] Studies have shown its efficacy against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Candida albicans, among others. [, , , , ]

Q19: Has the efficacy of magainin I been evaluated in animal models of infection?

A20: Yes, studies have investigated the in vivo efficacy of magainin I in animal models. For example, a study using a septic shock rat model induced by Escherichia coli demonstrated that a single intraperitoneal dose of magainin I significantly improved survival rates. [] Additionally, the combination of magainin I with conventional antibiotics like piperacillin further enhanced bacterial clearance and survival. []

Q20: Are there any ongoing clinical trials evaluating magainin I as a therapeutic agent?

A21: While preclinical studies have shown promising results, clinical trials evaluating magainin I are limited. [] Further research is needed to fully understand its safety and efficacy in humans before it can be translated into clinical practice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.